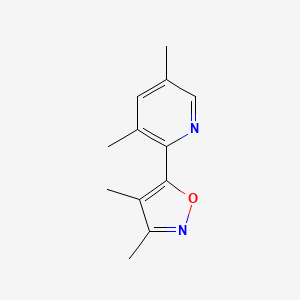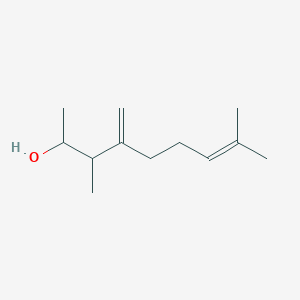
3,8-Dimethyl-4-methylidenenon-7-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-4-methylidenenon-7-EN-2-OL is a chemical compound with the molecular formula C12H22O . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in the synthesis of other chemicals and has applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically hydrocarbons with specific functional groups.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Catalysts: Catalysts are often used to speed up the reaction and increase the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-4-methylidenenon-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
3,8-Dimethyl-4-methylidenenon-7-EN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL include:
3,8-Dimethyl-4-methylidenenon-7-en-2-one: This compound has a similar structure but differs in its functional groups.
3,8-Dimethyl-4-methylidenenon-7-en-2-amine: Another similar compound with an amine group instead of a hydroxyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination
Properties
CAS No. |
61685-43-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3,8-dimethyl-4-methylidenenon-7-en-2-ol |
InChI |
InChI=1S/C12H22O/c1-9(2)7-6-8-10(3)11(4)12(5)13/h7,11-13H,3,6,8H2,1-2,4-5H3 |
InChI Key |
AAFHMVVFLFFVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


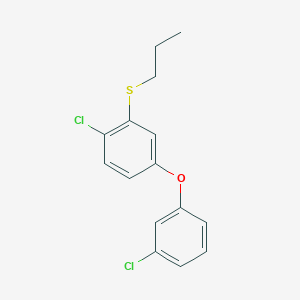
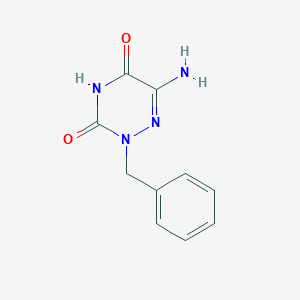
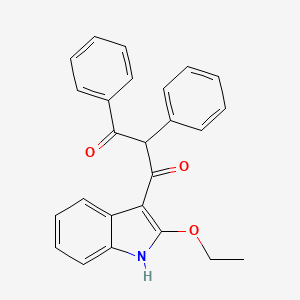
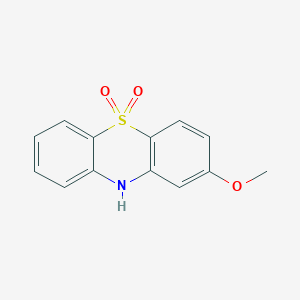
![2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14579322.png)
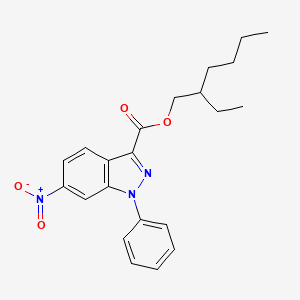
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
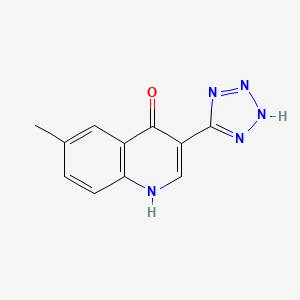
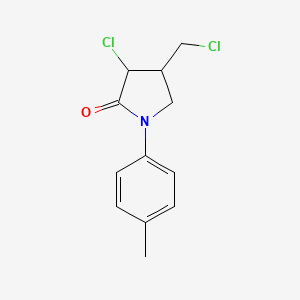
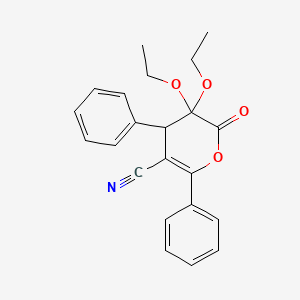
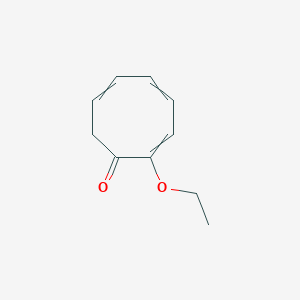
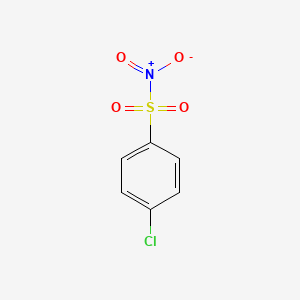
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
